molecular formula C21H19FN2O4S2 B2524894 4-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 951519-46-3

4-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2524894
CAS RN: 951519-46-3
M. Wt: 446.51
InChI Key: CXOBPYTYXPQAFW-UHFFFAOYSA-N
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Description

Fluorinated benzenesulfonamides are a class of compounds widely used in medicinal chemistry due to their bioactive properties . They often serve as building blocks in the synthesis of more complex molecules .


Molecular Structure Analysis

The molecular structure of fluorinated benzenesulfonamides consists of a benzene ring substituted with a sulfonyl group (-SO2NH2) and a fluorine atom . The exact position of these substituents on the benzene ring can vary .


Chemical Reactions Analysis

Fluorinated benzenesulfonamides can participate in a variety of chemical reactions. They can act as electrophiles in nucleophilic aromatic substitution reactions . They can also undergo reactions with organometallic reagents .


Physical And Chemical Properties Analysis

Fluorinated benzenesulfonamides are typically solid at room temperature . They have relatively high melting points . The presence of the fluorine atom can significantly affect the physical and chemical properties of these compounds, including their reactivity, acidity, and lipophilicity .

Scientific Research Applications

Antiviral Activity

N-benzenesulfonyl amino acid esters, including our compound of interest, have demonstrated antiviral properties . Researchers have explored their potential as antiviral agents due to their structural features. Investigating the specific antiviral mechanisms and target viruses would be valuable.

Anti-Cancer Potential

The N-benzenesulfonyl scaffold has been associated with anti-cancer activity . Our compound could be evaluated for its effects on cancer cell lines, tumor growth inhibition, and potential molecular targets. Further studies are needed to elucidate its precise mode of action.

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. N-benzenesulfonyl amino acid derivatives have shown promise as anti-inflammatory agents . Investigate whether our compound modulates inflammatory pathways or suppresses pro-inflammatory cytokines.

Antithrombin Effects

N-benzenesulfonyl amino acid esters have been linked to antithrombin properties . Investigate whether our compound affects blood coagulation pathways, thrombin inhibition, or platelet aggregation.

Activation of Abscisic Acid (ABA) Receptors

Interestingly, N-benzenesulfonyl amino acid ester derivatives can mimic pyrabactin, which activates abscisic acid (ABA) receptors . Explore whether our compound interacts with ABA receptors and influences ABA-mediated responses in plants or other systems.

Safety and Hazards

Like all chemicals, fluorinated benzenesulfonamides should be handled with care. They may pose health risks if ingested, inhaled, or come into contact with the skin . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Fluorinated benzenesulfonamides continue to be of interest in medicinal chemistry due to their potential therapeutic applications . Future research will likely focus on the design and synthesis of new fluorinated benzenesulfonamides with improved potency, selectivity, and pharmacokinetic properties .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S2/c22-17-9-12-19(13-10-17)29(25,26)23-18-11-8-16-5-4-14-24(21(16)15-18)30(27,28)20-6-2-1-3-7-20/h1-3,6-13,15,23H,4-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOBPYTYXPQAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

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